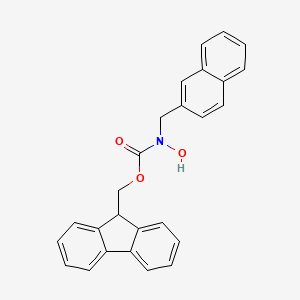

Fmoc-N-naphthylmethyl-hydroxylamine

Übersicht

Beschreibung

Fmoc-N-naphthylmethyl-hydroxylamine is a chemical compound with the molecular formula C26H21NO3 and a molecular weight of 395.50. It is primarily used in proteomics research and is known for its role in peptide synthesis .

Vorbereitungsmethoden

The synthesis of Fmoc-N-naphthylmethyl-hydroxylamine involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-naphthylmethyl-hydroxylamine under specific conditions. The reaction typically requires a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The product is then purified to obtain a white to off-white powder .

Analyse Chemischer Reaktionen

Fmoc-N-naphthylmethyl-hydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include bases like sodium bicarbonate and solvents such as dioxane and DMF. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Fmoc-N-naphthylmethyl-hydroxylamine is widely used in scientific research, particularly in the field of proteomics. It is employed in the synthesis of peptides, which are crucial for studying protein functions and interactions. The compound’s ability to protect amines during peptide synthesis makes it valuable in chemical biology and medicinal chemistry .

Wirkmechanismus

The mechanism of action of Fmoc-N-naphthylmethyl-hydroxylamine involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during the synthesis process. The Fmoc group can later be removed using a base, such as piperidine, to yield the free amine .

Vergleich Mit ähnlichen Verbindungen

Fmoc-N-naphthylmethyl-hydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:

Fmoc-N-hydroxysuccinimide: Used for similar purposes in peptide synthesis.

Fmoc-N-hydroxybenzotriazole: Another protecting group used in peptide synthesis.

These compounds share the common feature of protecting amine groups during synthesis but differ in their specific chemical structures and reactivity .

Biologische Aktivität

Fmoc-N-naphthylmethyl-hydroxylamine is a compound widely used in peptide synthesis and drug discovery, particularly for its biological activity related to enzyme inhibition and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C26H21NO3

- Molecular Weight : 395.50 g/mol

- Structure : The compound features a fluorene-derived Fmoc group (9-fluorenylmethyloxycarbonyl) linked to a naphthylmethyl-hydroxylamine moiety, which contributes to its unique properties in biological systems.

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of various enzymes. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which are critical in epigenetic regulation. Inhibitors of HDACs can lead to increased acetylation of histones, impacting gene expression and potentially providing therapeutic benefits in cancer treatment and neurodegenerative diseases.

Case Study: HDAC Inhibition

A study demonstrated that the incorporation of this compound into peptide inhibitors resulted in significant HDAC inhibition with an IC50 value of approximately 390 nM, indicating its potency as a therapeutic agent against HDAC1–MTA1–RBBP4 complexes .

Antioxidant Activity

Research indicates that hydroxylamines, including this compound, possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and aging.

Research Findings

In vitro studies have shown that hydroxylamines can reduce oxidative damage in neuronal cells, suggesting their potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Synthesis and Optimization

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The use of protective groups such as Fmoc allows for stepwise assembly of peptides while maintaining stability during reactions.

Synthesis Protocol

- Solid-phase Setup : Use a resin suitable for Fmoc chemistry.

- Fmoc Deprotection : Remove the Fmoc group using a base (e.g., piperidine).

- Coupling Reaction : Introduce the naphthylmethyl-hydroxylamine under standard coupling conditions.

- Final Cleavage : Cleave the peptide from the resin using trifluoroacetic acid (TFA).

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Advantages |

|---|---|---|---|

| SPPS | High | >95% | Scalability and efficiency |

| Solution Phase | Moderate | Variable | Simplicity in reaction setup |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-hydroxy-N-(naphthalen-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c28-26(27(29)16-18-13-14-19-7-1-2-8-20(19)15-18)30-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25,29H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPUZBRBOWQGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145963 | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198411-66-4 | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198411-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.